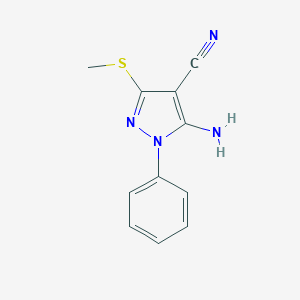

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile

概要

説明

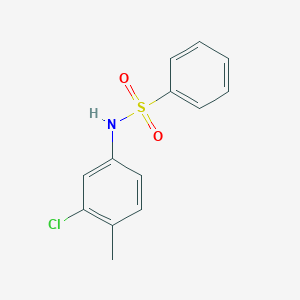

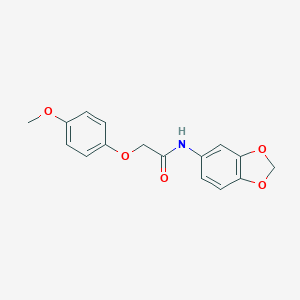

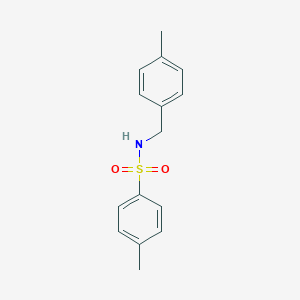

5-Amino-3-(Methylsulfanyl)-1-Phenyl-1h-Pyrazole-4-Carbonitrile is a unique chemical compound. It has an empirical formula of C5H6N4S and a molecular weight of 154.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 5-aminopyrazoles has been reported in various studies . For instance, Hassan and co-workers reported the synthesis of pyrazole-oxindole hybrid systems by the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another study reported a three-component cyclocondensation between 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CSc1n[nH]c(N)c1C#N .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in various contexts . For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1h-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include an empirical formula of C5H6N4S and a molecular weight of 154.19 .

科学的研究の応用

Synthesis and Chemical Properties

The compound has been involved in the synthesis of previously unknown derivatives through reactions with other chemical entities. For example, Lipin et al. (2020) describe the synthesis of 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles via reactions of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine. This synthesis path is notable for expanding the chemical library of pyrazole derivatives with potential applications in pharmaceutical and material sciences (Lipin, Ershov, Fedoseev, & Mikhailov, 2020).

Corrosion Inhibition and Material Science

Another significant application involves the compound's role in corrosion inhibition. Abdel Hameed et al. (2020) investigated its precursor role in preparing derivatives that demonstrated corrosion inhibition on C-Steel surfaces in acidic environments. This study highlights the compound's potential in developing new materials for protecting industrial infrastructure against corrosion (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, a novel synthesis route employing this compound has been developed. Poonam and Singh (2019) described a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives. This method emphasizes the importance of environmentally friendly reactions in organic synthesis (Poonam & Singh, 2019).

Molecular Interaction Studies

Research has also been directed towards understanding the molecular interactions and electronic properties of pyrazole derivatives. A study focused on identifying the interactions between the compound and fullerene molecules, demonstrating its potential in enhancing spectral properties for various applications in nanotechnology and materials science. This indicates the compound's role in the development of novel materials with improved electronic and optical properties (Study of the Electronic Properties, 2022).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that it’s an aminopyrazole derivative . Aminopyrazoles often interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the conformation and activity of the target .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including inflammatory response pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory and analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile . .

生化学分析

Biochemical Properties

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory processes . Additionally, it binds to tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), modulating their expression and activity . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

The effects of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1, thereby reducing inflammation . It also affects the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Furthermore, 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile exerts its effects through various mechanisms. It binds to the active sites of enzymes such as COX-2 and iNOS, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors like NF-κB, preventing their activation and subsequent gene expression . These molecular interactions underline the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

The stability and effects of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile over time have been studied in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, with no significant loss of efficacy . These findings suggest that 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a stable and effective compound for long-term use in biochemical research.

Dosage Effects in Animal Models

The effects of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without any noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions suggest that 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can significantly impact cellular metabolism.

Transport and Distribution

The transport and distribution of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, which helps in its distribution throughout the body . These properties ensure that the compound reaches its target sites effectively.

Subcellular Localization

The subcellular localization of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These findings highlight the importance of subcellular localization in determining the compound’s biological effects.

特性

IUPAC Name |

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOQJYJHSDCILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353099 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59334-11-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

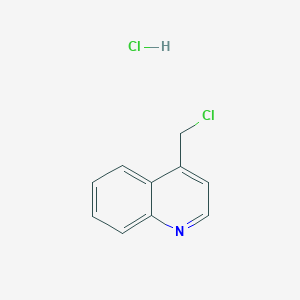

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)